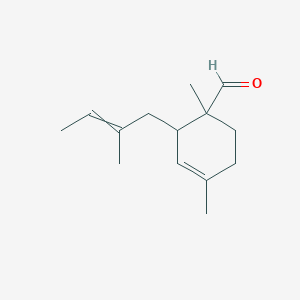
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Reduction: 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Similar in structure but with different functional groups.
2-Methyl-2-butene: Shares the methylbutenyl side chain but lacks the cyclohexene ring and aldehyde group.
(E)-2-methylbut-2-en-1,4-diyl diacetate: Contains a similar side chain but with acetate groups instead of an aldehyde.
Uniqueness
1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbaldehyde is unique due to its combination of a cyclohexene ring, multiple methyl groups, and an aldehyde functional group
Propriétés
Numéro CAS |
55770-93-9 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
1,4-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-5-11(2)8-13-9-12(3)6-7-14(13,4)10-15/h5,9-10,13H,6-8H2,1-4H3 |
Clé InChI |
YROACWUVWRHNTA-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CC1C=C(CCC1(C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)
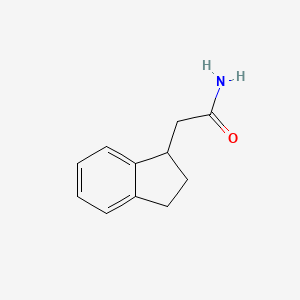
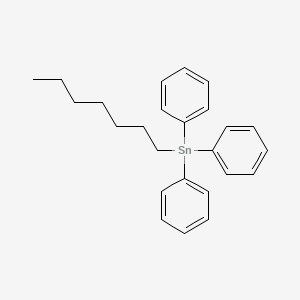
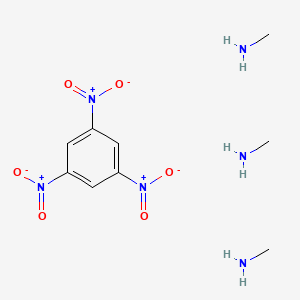
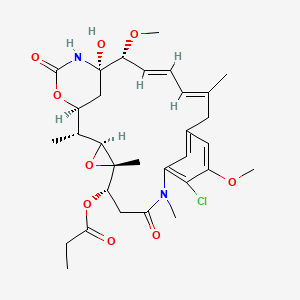
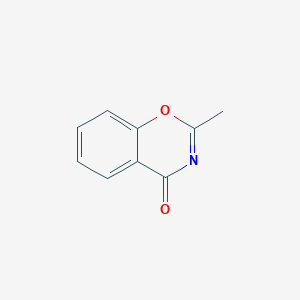

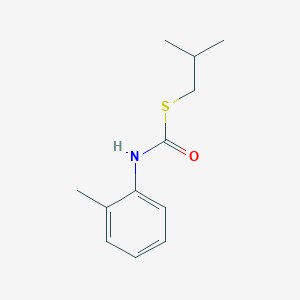
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
